Retinol

Description

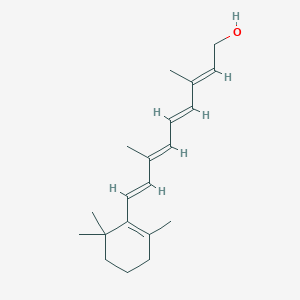

Structure

3D Structure

Properties

IUPAC Name |

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPIPGXGPPPQFEQ-OVSJKPMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3023556 | |

| Record name | Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992), Solid; [Merck Index] Yellow or orange solid; [NTP], Solid | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Vitamin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

279 to 280 °F at 1e-06 mmHg (NTP, 1992), 137-138 °C at 1X10-6 mm Hg | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble (NTP, 1992), Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils, Sol in ethanol and acetone and benzene | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C /Estimated/ | |

| Record name | Vitamin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19043 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Solvated crystals from polar solvents, such as methanol or ethyl formate | |

CAS No. |

11103-57-4, 68-26-8 | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Retinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000068268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A [Natural] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011103574 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | retinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | retinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122759 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Vitamin A | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Retinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Retinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vitamin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RETINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2SH0XKK91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

144 to 147 °F (NTP, 1992), 62-64 °C, Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/, Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/, 61 - 63 °C | |

| Record name | VITAMIN A | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21225 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Vitamin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00162 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VITAMIN A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vitamin A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000305 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanism of Retinol Action in Keratinocytes: A Technical Guide for Researchers

Abstract

Retinoids, a class of compounds derived from vitamin A, are pivotal regulators of cellular processes in the skin. Among them, retinol stands out as a widely utilized agent in both dermatological treatments and cosmetic formulations for its profound effects on keratinocyte function. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action in keratinocytes. We will dissect the pathway from its cellular uptake and metabolic conversion to its active form, retinoic acid, to the subsequent modulation of gene expression through nuclear receptors. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's biological activity in the epidermis. We will delve into the canonical signaling cascade, its impact on cellular proliferation and differentiation, and its role in extracellular matrix remodeling. Furthermore, this guide will present established experimental protocols and data interpretation strategies to facilitate robust in vitro and ex vivo studies.

Introduction: The Significance of this compound in Epidermal Homeostasis

The epidermis, the outermost layer of the skin, is a dynamic tissue characterized by a constant cycle of keratinocyte proliferation, differentiation, and cornification to maintain a protective barrier. Retinoids are crucial for the normal regulation of these processes.[1][2] this compound, a precursor to the biologically active retinoic acid, exerts pleiotropic effects on keratinocytes, influencing everything from cell growth and maturation to the synthesis of structural proteins.[2][3] Its therapeutic efficacy in treating various skin conditions, including acne, psoriasis, and photoaging, stems from its ability to normalize keratinocyte differentiation and function.[1][4] Understanding the precise molecular choreography of this compound's action is paramount for the development of novel and targeted dermatological therapies.

Cellular Uptake and Metabolic Activation: The Journey to Bioactivity

This compound itself is not the primary effector molecule. Its biological activity is contingent upon its conversion to all-trans retinoic acid (atRA) within the keratinocyte.[2][3][5] This metabolic cascade is a tightly regulated, multi-step process.

Cytoplasmic Sequestration and Transport

Upon entering the keratinocyte, this compound is bound by cellular this compound-binding proteins (CRBPs). These proteins play a crucial role in solubilizing the lipophilic this compound molecule in the aqueous cytoplasm and channeling it towards metabolic enzymes.

The Two-Step Oxidation to Retinoic Acid

The conversion of this compound to atRA occurs via a two-step enzymatic oxidation process.[2]

-

This compound to Retinaldehyde: In the first, reversible step, this compound is oxidized to retinaldehyde. This reaction is catalyzed by this compound dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs).[2][6]

-

Retinaldehyde to Retinoic Acid: The subsequent, irreversible oxidation of retinaldehyde to atRA is mediated by retinaldehyde dehydrogenases (RALDHs).[6]

The synthesis of atRA from this compound has been observed to be more prominent in differentiating keratinocytes, suggesting a link between this compound metabolism and the state of cellular maturation.[6]

The Role of Cellular Retinoic Acid-Binding Proteins (CRABPs)

Once synthesized, atRA binds to cellular retinoic acid-binding proteins (CRABPs), with CRABP-II being the predominant form in the epidermis.[4][7][8] CRABP-II is not merely a passive carrier; it actively facilitates the transport of atRA to the nucleus, where it can interact with its target receptors.[7][9] This targeted delivery mechanism is thought to enhance the efficiency of retinoic acid signaling.

Below is a diagram illustrating the metabolic activation of this compound within a keratinocyte.

Caption: Metabolic conversion of this compound to all-trans retinoic acid in keratinocytes.

The Nuclear Signaling Cascade: RAR/RXR Heterodimers and Gene Regulation

The biological effects of atRA are primarily mediated through its interaction with nuclear receptors, specifically the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[4][10]

The Key Players: RAR and RXR Isoforms

There are three subtypes of RAR (α, β, γ) and RXR (α, β, γ).[10] In human keratinocytes, RARγ and RXRα are the predominant isoforms.[4][11] These receptors function as ligand-activated transcription factors.[10][12]

Formation of RAR/RXR Heterodimers and Binding to RAREs

RARs and RXRs form heterodimers (RAR/RXR) which are the major functional units that regulate gene expression.[12][13][14] In the absence of a ligand, the RAR/RXR heterodimer binds to specific DNA sequences known as retinoic acid response elements (RAREs) located in the promoter regions of target genes.[4][14][15] This binding typically recruits corepressor proteins, leading to the suppression of gene transcription.[15]

Ligand-Induced Transcriptional Activation

The binding of atRA to the RAR subunit of the heterodimer induces a conformational change in the receptor complex.[12] This change leads to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn promote the transcription of the target gene.[15]

The following diagram illustrates the canonical retinoic acid signaling pathway.

Caption: The RAR/RXR signaling pathway in keratinocytes.

Downstream Cellular Effects of this compound in Keratinocytes

The activation of the RAR/RXR signaling pathway by atRA triggers a cascade of changes in gene expression, leading to profound alterations in keratinocyte behavior.

Modulation of Proliferation and Differentiation

Retinoids have a complex, dose-dependent effect on keratinocyte proliferation and differentiation.[16]

-

Proliferation: High doses of retinoids can induce epidermal hyperplasia by increasing the proliferation of basal keratinocytes.[16][17] Conversely, some studies have shown that retinoids can inhibit keratinocyte proliferation.[18] This suggests that the effect on proliferation is context-dependent.

-

Differentiation: Retinoids are known to normalize keratinocyte differentiation.[1] They can inhibit the expression of terminal differentiation markers, such as certain keratins (K1, K10) and proteins of the cornified envelope.[1][4] This effect is beneficial in hyperkeratotic disorders like psoriasis.[19]

| Effect on Keratinocyte Function | Key Molecular Changes | Reference |

| Proliferation | Increased proliferation of basal keratinocytes, leading to epidermal thickening. | [4][16] |

| Differentiation | Inhibition of terminal differentiation markers (e.g., K1, K10). | [1][4] |

| Apoptosis | Can induce apoptosis in differentiating keratinocytes. | [4][16] |

Impact on Extracellular Matrix (ECM) Homeostasis

Retinoids also play a significant role in modulating the dermal-epidermal junction and the dermal extracellular matrix.

-

Inhibition of Matrix Metalloproteinases (MMPs): Retinoids can inhibit the activity of MMPs, enzymes responsible for the degradation of collagen and other ECM components.[2][3]

-

Stimulation of Collagen Synthesis: By activating fibroblasts, this compound can indirectly stimulate the production of new collagen.[20] This contributes to the anti-aging effects of topical retinoids.

Experimental Protocols for Studying this compound's Effects

To investigate the mechanism of action of this compound in keratinocytes, a variety of in vitro and ex vivo models are employed.

Primary Human Keratinocyte Culture

Objective: To isolate and culture primary human keratinocytes from skin biopsies for subsequent experiments.

Methodology:

-

Tissue Acquisition and Preparation: Obtain fresh human skin tissue from surgical discard.[21][22] Remove subcutaneous fat and wash the tissue with a sterile phosphate-buffered saline (PBS) solution containing antibiotics.[22]

-

Epidermal-Dermal Separation: Incubate the skin sample in a dispase solution overnight at 4°C to separate the epidermis from the dermis.[22]

-

Keratinocyte Isolation: Mechanically separate the epidermis and incubate it in a trypsin-EDTA solution at 37°C to release individual keratinocytes.[21][22]

-

Cell Culture: Plate the isolated keratinocytes in a specialized keratinocyte growth medium (e.g., KSFM) on coated culture flasks.[21][23] Incubate at 37°C in a humidified atmosphere with 5% CO2.[21]

-

Subculture: When the cells reach 70-80% confluency, passage them using trypsin-EDTA.[21]

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

Objective: To quantify the changes in the expression of target genes (e.g., keratins, MMPs, RARs) in response to this compound treatment.

Methodology:

-

Cell Treatment: Treat cultured keratinocytes with varying concentrations of this compound or a vehicle control for a specified period.

-

RNA Isolation: Extract total RNA from the cells using a commercial kit.

-

cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).

-

qRT-PCR: Perform qRT-PCR using primers specific for the genes of interest and a housekeeping gene for normalization.

-

Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.

The following diagram outlines a typical experimental workflow for studying this compound's effects on keratinocytes.

Caption: A generalized experimental workflow for investigating this compound's effects.

Conclusion and Future Directions

The mechanism of action of this compound in keratinocytes is a well-defined yet intricate process, culminating in significant alterations in gene expression that impact epidermal homeostasis. The conversion of this compound to retinoic acid and the subsequent activation of the RAR/RXR signaling pathway are central to its biological effects. While the core pathway is understood, further research is needed to elucidate the complex interplay with other signaling pathways and the precise mechanisms underlying its context-dependent effects on proliferation. A deeper understanding of these nuances will undoubtedly pave the way for the development of more sophisticated and targeted retinoid-based therapies for a range of dermatological conditions.

References

-

Torma, H., et al. (2005). Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. Journal of Investigative Dermatology, 124(3), 557-568. [Link]

-

Blomhoff, R., & Blomhoff, H. K. (2006). Regulation of keratin expression by retinoids. Dermato-Endocrinology, 2(4), 180-186. [Link]

-

Klira. (n.d.). This compound Metabolism Explained: How Retinoids Work on Your Skin. Klira. [Link]

-

Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy Dermatologii I Alergologii, 36(4), 392–397. [Link]

-

Randolph, R. K., & Siegenthaler, G. (1991). Characterization of this compound metabolism in cultured human epidermal keratinocytes. Journal of Lipid Research, 32(7), 1169-1178. [Link]

-

Pezzolo, E., et al. (2018). Cellular retinoic acid binding protein-II expression and its potential role in skin aging. Oncotarget, 9(49), 29155–29168. [Link]

-

Leyden, J. J., et al. (2017). The Biological Effects of Retinoids in the Skin. Journal of the American Academy of Dermatology, 76(6), S135-S143. [Link]

-

Zasada, M., & Budzisz, E. (2019). Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments. Postepy Dermatologii I Alergologii, 36(4), 392–397. [Link]

-

Zasada, M., & Budzisz, E. (2023). Human Skin Aging and the Anti-Aging Properties of this compound. Cosmetics, 10(6), 159. [Link]

-

Siegenthaler, G., & Saurat, J. H. (1991). This compound and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes. The Biochemical Journal, 278(Pt 2), 371–375. [Link]

-

Chapellier, B., et al. (2002). Physiological and retinoid-induced proliferations of epidermis basal keratinocytes are differently controlled. The EMBO Journal, 21(13), 3402–3413. [Link]

-

Leid, M., et al. (1995). Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5). The Journal of Biological Chemistry, 270(7), 3001–3011. [Link]

-

Pouliot, R., et al. (2008). Effects of retinoic acid on keratinocyte proliferation and differentiation in a psoriatic skin model. Journal of Tissue Engineering and Regenerative Medicine, 2(5), 269–277. [Link]

-

Kopan, R., & Fuchs, E. (1989). Simple assays of retinoid activity as potential screens for compounds that may be useful in treatment of psoriasis. Archives of Dermatology, 125(1), 61–65. [Link]

-

Pezzolo, E., et al. (2018). Cellular retinoic acid binding protein-II expression and its potential role in skin aging. Oncotarget, 9(49), 29155–29168. [Link]

-

Duell, E. A., et al. (1996). In vitro metabolism by human skin and fibroblasts of this compound, retinal and retinoic acid. Skin Pharmacology, 9(5), 312–320. [Link]

-

ResearchGate. (n.d.). Control of gene expression by retinoic acid. [Link]

-

Torma, H., et al. (2005). Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes. Journal of Investigative Dermatology, 124(3), 557-568. [Link]

-

Fuchs, E., & Green, H. (1981). Regulation of the expression of epidermal keratinocyte proliferation and differentiation by vitamin A analogs. Cell, 25(3), 617–625. [Link]

-

Johansen, C., et al. (2017). Generation and Culturing of Primary Human Keratinocytes from Adult Skin. Journal of Visualized Experiments, (130), 56863. [Link]

-

Redfern, C. P., & Todd, C. (1992). Retinoic acid receptor expression in human skin keratinocytes and dermal fibroblasts in vitro. Journal of Cell Science, 102(Pt 1), 113–121. [Link]

-

Pezzolo, E., et al. (2018). Cellular retinoic acid binding protein-II expression and its potential role in skin aging. Oncotarget, 9(49), 29155–29168. [Link]

-

Chen, Y., & Li, Y. (2018). Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism. International Journal of Molecular Sciences, 19(11), 3322. [Link]

-

Medical Essentials Plus. (2025, March 24). Retinoic acid receptors RARs and retinoid X receptors RXRs ; Definition, Function, Mechanism [Video]. YouTube. [Link]

-

Wikipedia. (2023, November 29). Retinoic acid receptor. [Link]

-

Rochel, N., et al. (2021). New structural insights into the control of the retinoic acid receptors RAR/RXR by DNA, ligands, and transcriptional coregulators. Nucleic Acids Research, 49(19), 10845–10861. [Link]

-

Elder, J. T., et al. (1991). Retinoic acid receptors and binding proteins in human skin. The Journal of Investigative Dermatology, 96(4), 425–433. [Link]

-

Kaga, K., et al. (2018). Inhibition of retinoid X receptor improved the morphology, localization of desmosomal proteins and paracellular permeability in three-dimensional cultures of mouse keratinocytes. Experimental Dermatology, 27(10), 1126–1132. [Link]

-

Liu, Y., et al. (2018). A Simplified and Efficient Method to Isolate Primary Human Keratinocytes from Adult Skin Tissue. Journal of Visualized Experiments, (138), 57934. [Link]

-

Gericke, J., et al. (2013). Regulation of Retinoid-Mediated Signaling Involved in Skin Homeostasis by RAR and RXR Agonists/Antagonists in Mouse Skin. PLoS ONE, 8(4), e62643. [Link]

-

JoVE. (2022, August 30). Keratinocytes Generation and Culturing from Adult Skin | Protocol Preview [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). This compound can directly stimulate keratinocytes in ex vivo human skin to.... [Link]

-

Giguère, V., et al. (1994). The cellular retinoic acid binding proteins. Biochimica et Biophysica Acta, 1189(2), 267–275. [Link]

-

Proteopedia. (2019, January 8). CRABP I (Cellular Retinoic Acid Binding Protein). [Link]

-

ResearchGate. (n.d.). Bioconversion of this compound and its cell barrier function in human immortalized keratinocytes cells and artificial epidermis–dermis skin. [Link]

-

Eckert, R. L., et al. (1995). Comparison of the Rate of Uptake and Biologic Effects of this compound Added to Human Keratinocytes - Either Directly to the Culture Medium or Bound to. Journal of Investigative Dermatology, 104(2), 238-242. [Link]

Sources

- 1. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Retinoids: active molecules influencing skin structure formation in cosmetic and dermatological treatments [termedia.pl]

- 4. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. klira.skin [klira.skin]

- 6. This compound and retinal metabolism. Relationship to the state of differentiation of cultured human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular retinoic acid binding protein-II expression and its potential role in skin aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cellular retinoic acid binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular retinoic acid binding protein-II expression and its potential role in skin aging | Aging [aging-us.com]

- 10. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 11. journals.biologists.com [journals.biologists.com]

- 12. youtube.com [youtube.com]

- 13. Endogenous retinoic acid receptor (RAR)-retinoid X receptor (RXR) heterodimers are the major functional forms regulating retinoid-responsive elements in adult human keratinocytes. Binding of ligands to RAR only is sufficient for RAR-RXR heterodimers to confer ligand-dependent activation of hRAR beta 2/RARE (DR5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Physiological and retinoid-induced proliferations of epidermis basal keratinocytes are differently controlled - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of the expression of epidermal keratinocyte proliferation and differentiation by vitamin A analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of retinoic acid on keratinocyte proliferation and differentiation in a psoriatic skin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Human Skin Aging and the Anti-Aging Properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Generation and Culturing of Primary Human Keratinocytes from Adult Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A Simplified and Efficient Method to Isolate Primary Human Keratinocytes from Adult Skin Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Isolation, Primary Culture, and Cryopreservation of Human Keratinocytes | Thermo Fisher Scientific - TW [thermofisher.com]

The Enzymatic Architecture of Retinoic Acid Synthesis: A Technical Guide to Retinol Metabolism

Abstract

Retinoic acid (RA), the transcriptionally active metabolite of vitamin A (retinol), is a pleiotropic signaling molecule indispensable for embryonic development, cellular differentiation, and tissue homeostasis. The precise spatiotemporal control of RA concentration is paramount, as both its deficiency and excess are teratogenic and associated with various pathological states. This control is primarily exerted at the level of its synthesis and degradation, orchestrated by a series of tightly regulated enzymatic reactions. This in-depth technical guide provides a comprehensive overview of the core enzymatic machinery governing the conversion of this compound to retinoic acid. We will delve into the key enzyme families—this compound dehydrogenases (RDHs), retinaldehyde dehydrogenases (RALDHs), and cytochrome P450 (CYP) enzymes—elucidating their catalytic mechanisms, substrate specificities, and regulatory frameworks. Furthermore, this guide offers field-proven insights into the experimental methodologies essential for interrogating this pathway, including detailed protocols for enzyme activity assays, cell-based models, and analytical techniques for retinoid quantification. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this compound metabolism and its enzymatic conversion to retinoic acid.

Introduction: The Centrality of Retinoic Acid Homeostasis

Vitamin A, an essential nutrient obtained from the diet, exerts its profound biological effects predominantly through its metabolite, all-trans-retinoic acid (atRA).[1] atRA functions as a ligand for nuclear receptors, specifically the retinoic acid receptors (RARs), which form heterodimers with retinoid X receptors (RXRs).[2] This RAR/RXR complex binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.[3][4] This elegant mechanism of gene regulation underscores the critical importance of maintaining RA concentrations within a narrow physiological window.

The synthesis of retinoic acid is a two-step oxidative process.[5][6] The first, reversible step is the oxidation of this compound to retinaldehyde, followed by the second, irreversible oxidation of retinaldehyde to retinoic acid.[5][7] This seemingly straightforward pathway is, in reality, a highly complex and regulated network involving multiple enzymes with overlapping specificities and distinct tissue expression patterns. Understanding the intricacies of this enzymatic cascade is fundamental to deciphering the role of retinoids in health and disease and for the development of novel therapeutic strategies targeting this pathway.

The Cellular Uptake and Intracellular Trafficking of this compound

The journey of this compound from the circulation to its intracellular metabolic fate begins with its uptake into the target cell. This process is primarily mediated by the transmembrane receptor, STRA6 (Stimulated by Retinoic Acid 6) .[8][9] STRA6 functions as a specific receptor for the serum this compound-binding protein (RBP), the primary carrier of this compound in the blood.[9][10] Upon binding of the holo-RBP (this compound-RBP complex), STRA6 facilitates the transport of this compound across the plasma membrane.[9][11]

Once inside the cell, the lipophilic this compound molecule is chaperoned by cellular this compound-binding proteins (CRBPs) , most notably CRBP1.[12][13][14] These proteins not only solubilize this compound in the aqueous cytoplasm but also play a crucial role in directing it towards specific metabolic pathways.[12][14][15] By binding this compound, CRBPs protect it from non-specific oxidation and present it as a substrate to the appropriate enzymes for either storage as retinyl esters or conversion to retinaldehyde.[15]

For storage, this compound is esterified to fatty acids to form retinyl esters, a reaction primarily catalyzed by lecithin:this compound acyltransferase (LRAT) .[16][17][18][19] This process is vital for creating a cellular reservoir of this compound that can be mobilized when needed.[18][20] The interplay between STRA6-mediated uptake, CRBP-chaperoning, and LRAT-mediated esterification represents the first critical control point in retinoid homeostasis.

The Enzymatic Cascade of Retinoic Acid Synthesis

The conversion of this compound to retinoic acid is a two-step oxidative pathway catalyzed by two distinct families of enzymes.

Step 1 (Reversible): this compound to Retinaldehyde - The Role of this compound Dehydrogenases (RDHs)

The initial and rate-limiting step in retinoic acid synthesis is the reversible oxidation of this compound to retinaldehyde.[7][21][22] This reaction is catalyzed by a group of enzymes known as this compound dehydrogenases (RDHs), which are members of the short-chain dehydrogenase/reductase (SDR) superfamily.[7][22] Several RDH isoforms have been identified, with RDH10 being a key player in embryonic development.[5][23]

The causality behind the importance of this step lies in its reversibility. The ability to convert retinaldehyde back to this compound provides a crucial mechanism for preventing the excessive production of retinoic acid.[24] This bidirectional control is essential for fine-tuning the intracellular concentration of the immediate precursor to the irreversible step.

Step 2 (Irreversible): Retinaldehyde to Retinoic Acid - The Role of Retinaldehyde Dehydrogenases (RALDHs)

The irreversible nature of this step makes it a critical commitment point in the pathway. Once retinaldehyde is converted to retinoic acid, the cell is committed to its downstream signaling effects or its subsequent degradation. This irreversibility highlights the importance of the tight regulation of RALDH activity.

Catabolism of Retinoic Acid: The Role of Cytochrome P450 Enzymes

To maintain precise control over retinoic acid levels, its synthesis is balanced by a robust catabolic pathway primarily mediated by a specific subfamily of cytochrome P450 enzymes, the CYP26 family .[29][30][31] The three members of this family, CYP26A1, CYP26B1, and CYP26C1, are responsible for hydroxylating retinoic acid, marking it for further metabolism and elimination.[29][31][32]

Interestingly, the expression of CYP26 enzymes is induced by retinoic acid itself, creating a negative feedback loop.[2] This self-regulating system is a hallmark of a robust homeostatic mechanism, ensuring that as retinoic acid levels rise, the machinery for its removal is also upregulated, thus preventing excessive accumulation and potential toxicity. CYP26A1, in particular, is a highly efficient enzyme for retinoic acid clearance.[24][33][34]

The overall pathway of this compound metabolism to retinoic acid synthesis and its subsequent signaling is depicted in the following diagram:

Caption: Overview of this compound Metabolism and Retinoic Acid Signaling.

Quantitative Insights: Enzyme Kinetics

A quantitative understanding of the enzymes involved in this compound metabolism is crucial for building predictive models and for designing targeted inhibitors. The following table summarizes key kinetic parameters for selected human enzymes.

| Enzyme | Substrate | K_m_ (µM) | V_max_ (nmol/min/mg) or Catalytic Efficiency (V_max_/K_m_) | Reference(s) |

| RDH10 | all-trans-Retinol | ~0.035 | - | [5][23] |

| RALDH2 (mouse) | all-trans-Retinal | ~0.66 | - | [8] |

| 9-cis-Retinal | ~2.25 | - | [8] | |

| RALDH3 (mouse) | all-trans-Retinal | - | V_max_/K_m_ = 77.9 | [13][20] |

| CYP26A1 | all-trans-Retinoic Acid | ~0.0094 | 11.3 pmol/min/pmol P450 | [24][33] |

| 4-oxo-atRA | ~0.063 | - | [2][34] |

Note: Kinetic parameters can vary depending on the experimental conditions, such as pH, temperature, and the presence of cofactors and binding proteins.

Experimental Methodologies for Studying this compound Metabolism

The elucidation of the this compound metabolic pathway has been made possible through a variety of in vitro and in vivo experimental approaches. This section provides an overview and detailed protocols for key methodologies.

In Vitro Enzyme Activity Assays

The direct measurement of enzyme activity is fundamental to characterizing the kinetic properties of RDHs, RALDHs, and CYPs.

This protocol describes a spectrophotometric assay to measure the activity of RALDH by monitoring the production of NADH.

Principle: RALDH catalyzes the oxidation of retinaldehyde to retinoic acid, with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to NADH formation is directly proportional to the enzyme activity.

Materials:

-

Recombinant or purified RALDH enzyme

-

Reaction Buffer: 50 mM HEPES, 50 mM MgCl₂, 5 mM DTT, pH 8.5

-

NAD+ solution (100 mM stock in water)

-

all-trans-Retinaldehyde solution (10 mM stock in ethanol)

-

UV-visible spectrophotometer capable of reading at 340 nm and maintaining a constant temperature (e.g., 37°C)

-

Cuvettes (1 ml volume)

Procedure:

-

Prepare the reaction mixture: In a 1 ml cuvette, combine the following:

-

Reaction Buffer to a final volume of 980 µl.

-

NAD+ solution to a final concentration of 500 µM.

-

RALDH enzyme (2-200 nM final concentration).

-

-

Pre-incubation: Incubate the reaction mixture at 37°C for 10 minutes to allow for temperature equilibration and enzyme-cofactor interaction.[35]

-

Initiate the reaction: Add 20 µl of the retinaldehyde stock solution to achieve the desired final substrate concentration (e.g., 0-100 µM). Mix quickly by inverting the cuvette.

-

Measure NADH production: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time (e.g., for 5-10 minutes). Record the linear rate of absorbance change (ΔA₃₄₀/min).

-

Calculate enzyme activity: Use the Beer-Lambert law (ε of NADH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH production (nmol/min).

-

Controls:

-

No enzyme control: To account for non-enzymatic reduction of NAD+.

-

No substrate control: To measure any endogenous activity.

-

Causality behind experimental choices:

-

The use of a high pH buffer (pH 8.5) is optimal for many dehydrogenase reactions.

-

Pre-incubation of the enzyme with NAD+ ensures that the cofactor is readily available when the substrate is introduced.

-

Monitoring the initial linear rate of the reaction is crucial for accurate determination of the initial velocity (V₀), which is essential for kinetic analysis.

Cell-Based Models

Cell culture systems provide a more physiologically relevant context to study this compound metabolism, allowing for the investigation of uptake, intracellular processing, and regulation.

The human hepatoma cell line, HepG2, is widely used for studying liver-specific metabolic processes, including retinoid metabolism.[16][36]

Protocol Outline: Studying this compound Metabolism in HepG2 Cells

-

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO₂ incubator.[10][16]

-

Treatment: Once the cells reach 70-80% confluency, replace the medium with fresh medium containing the desired concentration of this compound or other retinoids.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Harvesting:

-

Cell lysate: Wash the cells with PBS, and then lyse them to extract intracellular retinoids and proteins.

-

Conditioned medium: Collect the cell culture medium to analyze secreted metabolites.

-

-

Analysis: Quantify the levels of this compound, retinaldehyde, retinoic acid, and retinyl esters in the cell lysate and conditioned medium using HPLC.

Primary human keratinocytes or immortalized keratinocyte cell lines (e.g., HaCaT) are excellent models for studying the effects of retinoids on skin biology.[1][4][6][37]

Protocol Outline: Assessing Retinoic Acid Synthesis in Keratinocytes

-

Cell Culture: Culture human keratinocytes in a serum-free, low-calcium medium to maintain them in a proliferative state.[4]

-

Induction of Differentiation (Optional): To study the effects of retinoids on differentiation, the calcium concentration in the medium can be raised.

-

Retinoid Treatment: Treat the cells with this compound and monitor the production of retinoic acid over time.

-

Analysis: Utilize HPLC to quantify intracellular and secreted retinoic acid. Additionally, downstream effects such as changes in the expression of keratin genes can be assessed by qRT-PCR or Western blotting.[37]

Analytical Quantification of Retinoids: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for separating and quantifying the various retinoid species due to their similar structures and varying polarities.[9][38][39][40]

Principle: Reverse-phase HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Less polar compounds (like retinyl esters) are retained longer on the column than more polar compounds (like retinoic acid).

Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water with 0.1% formic acid

-

Retinoid standards (this compound, retinaldehyde, retinoic acid, retinyl palmitate)

-

Sample extracts (from cell lysates, tissues, or enzyme assays)

Procedure:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Flow Rate: 1.0 ml/min

-

Detection Wavelength: 325 nm for this compound and retinyl esters; 350 nm for retinoic acid. A diode array detector allows for simultaneous monitoring at multiple wavelengths.

-

Gradient Elution: A typical gradient might start with a higher percentage of the aqueous mobile phase (e.g., 60% B) to elute polar compounds, followed by a gradual increase in the organic mobile phase (e.g., to 100% A) to elute non-polar compounds.

-

-

Quantification:

-

Generate a standard curve for each retinoid of interest by injecting known concentrations.

-

Integrate the peak areas of the retinoids in the samples.

-

Calculate the concentration of each retinoid in the sample by comparing its peak area to the standard curve.

-

Experimental Workflow for Retinoid Analysis by HPLC:

Sources

- 1. Retinoid-Responsive Transcriptional Changes in Epidermal Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of CYP26A1 by metabolites of retinoic acid: evidence that CYP26A1 is an important enzyme in the elimination of active retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinoic acid biosynthesis catalyzed by retinal dehydrogenases relies on a rate-limiting conformational transition associated with substrate recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. All-trans retinoic acid stimulates growth of adult human keratinocytes cultured in growth factor-deficient medium, inhibits production of thrombospondin and fibronectin, and reduces adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. primo.pugetsound.edu [primo.pugetsound.edu]

- 6. All-trans-retinoic acid and 13-cis-retinoic acid: pharmacokinetics and biological activity in different cell culture models of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic analysis of mouse retinal dehydrogenase type-2 (RALDH2) for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. encodeproject.org [encodeproject.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Microsomes convert this compound and retinal into retinoic acid and interfere in the conversions catalyzed by cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 16. Quantification of Endogenous Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. GraphViz Examples and Tutorial [graphs.grevian.org]

- 18. sketchviz.com [sketchviz.com]

- 19. Kinetic characterization of recombinant mouse retinal dehydrogenase types 3 and 4 for retinal substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. HepG2 Cell Line Spheroid Generation and Characterization for HT Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 21. This compound dehydrogenase - Wikipedia [en.wikipedia.org]

- 22. Kinetic Analysis of Human Enzyme RDH10 Defines the Characteristics of a Physiologically Relevant this compound Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Expression and Functional Characterization of Cytochrome P450 26A1, a Retinoic Acid Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 25. diglib.eg.org [diglib.eg.org]

- 26. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 27. scispace.com [scispace.com]

- 28. Kinetic characterization and regulation of the human retinaldehyde dehydrogenase 2 enzyme during production of retinoic acid. | Semantic Scholar [semanticscholar.org]

- 29. arbook.icg.tugraz.at [arbook.icg.tugraz.at]

- 30. DOT Language | Graphviz [graphviz.org]

- 31. Design, Synthesis, and Ex Vivo Evaluation of a Selective Inhibitor for Retinaldehyde Dehydrogenase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 32. The role of CYP26 enzymes in retinoic acid clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence That CYP26A1 Is an Important Enzyme in the Elimination of Active Retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Characterization of retinaldehyde dehydrogenase 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 35. openbiotechnologyjournal.com [openbiotechnologyjournal.com]

- 36. Regulation of keratin expression by retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 37. HPLC/UV quantitation of retinal, this compound, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of this compound and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

- 40. youtube.com [youtube.com]

An In-Depth Technical Guide on the Cellular Uptake and Intracellular Transport of Retinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Vitamin A, in its various forms known as retinoids, is a critical micronutrient essential for a multitude of physiological processes, including vision, immune function, embryonic development, and cellular differentiation.[1][2] The lipophilic nature of its principal circulating form, all-trans-retinol, necessitates a sophisticated and tightly regulated system for its transport in the aqueous environment of the bloodstream and subsequent uptake and trafficking within target cells.[3][4] This technical guide provides a comprehensive overview of the molecular mechanisms governing the cellular uptake and intracellular transport of retinol. We will delve into the key protein players, metabolic transformations, and the cutting-edge methodologies used to investigate these intricate pathways. This guide is intended to serve as an authoritative resource for researchers, scientists, and drug development professionals seeking to deepen their understanding of this compound biology and its therapeutic potential.

Introduction: The Journey of this compound from Circulation to Cellular Action

This compound, derived from dietary sources either as preformed vitamin A (retinyl esters) from animal products or as provitamin A carotenoids from plants, is transported in the bloodstream primarily bound to this compound-Binding Protein (RBP), also known as RBP4.[4][5][6] This RBP-retinol complex, often further associated with transthyretin (TTR) to prevent its filtration by the kidneys, delivers this compound to target tissues throughout the body.[4][5] The journey of this compound does not end at the cell surface; a series of orchestrated events ensures its efficient uptake, intracellular transport, and metabolic conversion to its biologically active forms or storage for future use. Understanding these pathways is paramount for elucidating the pathophysiology of vitamin A deficiency and toxicity, as well as for designing novel therapeutic strategies that target retinoid signaling.

Mechanisms of Cellular this compound Uptake: A Multi-faceted Entry

The primary and most well-characterized mechanism for cellular this compound uptake is a receptor-mediated process involving the transmembrane protein STRA6 (Stimulated by Retinoic Acid 6) .[7][8][9] However, evidence also suggests the existence of other uptake mechanisms, including passive diffusion and the involvement of other transporter proteins.

The Central Role of the STRA6 Receptor

STRA6 functions as a specific cell-surface receptor for the RBP-retinol complex (holo-RBP).[1][8] Upon binding of holo-RBP, STRA6 facilitates the translocation of this compound across the plasma membrane into the cell.[1][9] This process is not a simple channel; it is a dynamic and regulated event. Several key features of STRA6-mediated uptake are:

-

Bidirectional Transport: STRA6 can mediate both the influx of this compound into the cell and the efflux of this compound from the cell, depending on the concentration gradients of holo-RBP and apo-RBP (RBP without bound this compound) and the intracellular availability of this compound-binding proteins.[1][10]

-

Coupling to Intracellular Proteins: The efficiency of this compound uptake via STRA6 is significantly enhanced by its coupling to intracellular components, namely Cellular this compound-Binding Protein I (CRBP-I) and Lecithin:this compound Acyltransferase (LRAT).[1][11][12] These proteins act as an intracellular "sink," effectively trapping the incoming this compound and driving the net influx.[3][13]

-

Signaling Function: Beyond its role as a transporter, STRA6 also functions as a cytokine receptor.[9] Binding of holo-RBP to STRA6 can activate the JAK/STAT signaling pathway, leading to the phosphorylation of STAT5 and subsequent changes in gene expression.[9] This dual function highlights the intricate integration of nutrient uptake with cellular signaling.

Alternative Uptake Pathways

While STRA6 is a major player, particularly in tissues with high vitamin A demand like the eye and the brain, other mechanisms contribute to this compound uptake in various cell types.[14][15]

-

Passive Diffusion: Due to its lipophilic nature, free this compound can passively diffuse across the cell membrane. However, the physiological concentration of free this compound in circulation is extremely low, suggesting that this is not the primary uptake route under normal conditions.[16][17]

-

Other Transporters: There is emerging evidence for the involvement of other membrane proteins in this compound transport. For instance, this compound Binding Protein 4 Receptor 2 (RBPR2) has been identified as another receptor for RBP4, with expression in tissues like the liver and retina.[15] Additionally, scavenger receptor class B type I (SR-BI), known for its role in cholesterol transport, has been implicated in the uptake of carotenoids and may also play a role in retinoid transport.[12]

-

Role of Albumin: While RBP is the specific and high-affinity carrier for this compound, albumin, the most abundant protein in plasma, can also bind this compound, albeit with lower affinity.[5][18] This interaction may serve as a secondary transport mechanism, particularly when RBP levels are saturated or in certain pathological conditions.

Intracellular Transport and Trafficking: The Role of Cellular Retinoid-Binding Proteins

Once inside the cell, the hydrophobic this compound molecule requires chaperones to ensure its solubility in the aqueous cytoplasm, protect it from degradation, and direct it to the appropriate metabolic enzymes or storage compartments. This critical function is carried out by a family of small, soluble proteins known as Cellular Retinoid-Binding Proteins (CRBPs) .[3][19][20]

Cellular this compound-Binding Proteins (CRBPs)

There are several types of CRBPs, with CRBP-I and CRBP-II being the most extensively studied.[19][21]

-

CRBP-I: Found in many tissues, CRBP-I binds both all-trans-retinol and all-trans-retinal with high affinity.[10][22] Its primary roles are to:

-

Solubilize this compound: Prevent the aggregation of this compound in the cytoplasm.[19]

-

Protect from Degradation: Shield this compound from non-specific oxidation.[13]

-

Channel to Enzymes: Deliver this compound as a substrate to specific enzymes involved in its metabolism, such as LRAT for esterification and this compound dehydrogenases (RDHs) for oxidation to retinal.[3][23]

-

-

CRBP-II: Predominantly expressed in the absorptive enterocytes of the small intestine, CRBP-II is crucial for the initial uptake and processing of dietary vitamin A.[16][22] It binds both this compound and retinal and facilitates their conversion to retinyl esters for incorporation into chylomicrons.[22]

The interaction between CRBPs and their target enzymes is not merely a passive delivery; it is a highly specific protein-protein interaction that ensures the efficient and regulated flow of retinoids through their metabolic pathways.[20][23]

Intracellular Metabolic Fate of this compound: Storage and Activation

Upon entering the cell and binding to CRBPs, this compound can be directed towards two primary metabolic fates: esterification for storage or oxidation to its biologically active forms.

Esterification for Storage: The Role of LRAT

For long-term storage, this compound is esterified to form retinyl esters, primarily retinyl palmitate.[24][25] This reaction is predominantly catalyzed by Lecithin:this compound Acyltransferase (LRAT) , an enzyme located in the endoplasmic reticulum.[24][26][27]

-

Mechanism: LRAT transfers a fatty acyl group from the sn-1 position of phosphatidylcholine to the hydroxyl group of this compound.[24][27]

-

Significance: The formation of retinyl esters serves several purposes:

-

Reduces Cytotoxicity: Free this compound can be toxic at high concentrations. Esterification sequesters it in a non-toxic form.

-

Creates a Reservoir: Stored retinyl esters can be hydrolyzed by retinyl ester hydrolases (REHs) to release this compound when needed.[24]

-

Drives Uptake: The continuous esterification of this compound by LRAT maintains a low intracellular concentration of free this compound, thus creating a gradient that favors further uptake from the circulation via STRA6.[7][12]

-

While LRAT is the major enzyme for this compound esterification in most tissues, other enzymes, such as Diacylglycerol O-Acyltransferase 1 (DGAT1), can also contribute to this process.[28]

Oxidation to Active Forms: The Pathway to Retinoic Acid

The biological functions of vitamin A are primarily mediated by its oxidized metabolite, retinoic acid (RA) .[2][16] The synthesis of RA from this compound is a two-step enzymatic process:

-

This compound to Retinal: this compound is reversibly oxidized to retinaldehyde (retinal) by a class of enzymes called This compound dehydrogenases (RDHs) , which are part of the short-chain dehydrogenase/reductase (SDR) family.[2][16]

-

Retinal to Retinoic Acid: Retinal is then irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs) , also known as aldehyde dehydrogenases (ALDHs).[29]

This metabolic cascade is tightly regulated to ensure that the appropriate levels of RA are produced in a cell- and context-specific manner. Once synthesized, RA is transported to the nucleus, often by Cellular Retinoic Acid-Binding Proteins (CRABPs), where it binds to nuclear receptors (RARs and RXRs) to modulate the transcription of a vast number of target genes.[2][16][29]

Methodologies for Studying this compound Uptake and Transport

Investigating the intricate processes of this compound transport and metabolism requires a diverse toolkit of experimental approaches. Below are detailed protocols for key methodologies in this field.

Radiolabeled this compound Uptake Assay

This classic biochemical assay provides a quantitative measure of this compound uptake by cells.

Principle: Cells are incubated with radiolabeled this compound (e.g., [³H]-retinol), and the amount of radioactivity incorporated into the cells is measured over time.

Detailed Protocol:

-

Cell Culture: Plate cells of interest (e.g., ARPE-19 for retinal pigment epithelium studies, or a cell line engineered to express STRA6) in 24-well plates and grow to confluence.

-

Preparation of [³H]-Retinol-RBP Complex: a. Incubate purified apo-RBP with a molar excess of [³H]-all-trans-retinol in a suitable buffer (e.g., phosphate-buffered saline, PBS) for 1 hour at room temperature in the dark to form the holo-RBP complex. b. Remove unbound [³H]-retinol by size-exclusion chromatography or dialysis. c. Determine the specific activity of the [³H]-retinol-RBP complex.

-

Uptake Assay: a. Wash the confluent cell monolayers twice with serum-free medium. b. Add the [³H]-retinol-RBP complex (at a desired concentration, e.g., 1 µM) to the cells in serum-free medium. c. Incubate at 37°C for various time points (e.g., 0, 15, 30, 60, 120 minutes). d. To stop the uptake, rapidly wash the cells three times with ice-cold PBS containing 0.2% bovine serum albumin (BSA) to remove non-specifically bound radioactivity. e. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). f. Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: a. Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay). b. Express the results as picomoles or femtomoles of this compound taken up per milligram of cell protein. c. Plot the this compound uptake over time to determine the initial rate of uptake.

Causality and Self-Validation: The use of a specific carrier protein (RBP) mimics the physiological delivery mechanism. Including control wells with cells lacking the specific receptor (e.g., through siRNA knockdown of STRA6) or using a competitive inhibitor can validate the specificity of the uptake process.

Fluorescence Microscopy with Fluorescent this compound Analogs

This technique allows for the visualization of this compound uptake and its subcellular localization in living or fixed cells.

Principle: Cells are incubated with a fluorescent analog of this compound, and its distribution within the cell is observed using a fluorescence microscope.

Detailed Protocol:

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Choice of Fluorescent Analog: Select a suitable fluorescent retinoid probe. Several synthetic analogs of all-trans-retinoic acid that exhibit strong fluorescence are commercially available.[30][31][32][33][34] It is crucial to choose a probe that retains biological activity and binding affinity for relevant proteins.

-

Cell Incubation: a. Wash the cells with serum-free medium. b. Incubate the cells with the fluorescent this compound analog at an appropriate concentration and for a specific duration, as determined by preliminary experiments. c. For live-cell imaging, perform the incubation directly on the microscope stage equipped with an environmental chamber.

-

Imaging: a. If desired, co-stain with fluorescent markers for specific organelles (e.g., ER-Tracker, MitoTracker, or DAPI for the nucleus). b. Acquire images using a confocal or widefield fluorescence microscope with the appropriate filter sets for the chosen fluorophore. c. For live-cell imaging, acquire time-lapse sequences to observe the dynamics of uptake and transport.

-

Image Analysis: a. Analyze the images to determine the subcellular localization of the fluorescent retinoid. b. Quantify the fluorescence intensity in different cellular compartments to assess the relative distribution of the analog.

Causality and Self-Validation: The specificity of the observed localization can be validated by competition experiments with an excess of unlabeled this compound. Comparing the localization patterns in wild-type cells versus cells with genetic modifications in key transport proteins (e.g., CRBP knockout) can provide insights into the transport pathways.

Co-Immunoprecipitation (Co-IP) to Study Protein-Protein Interactions